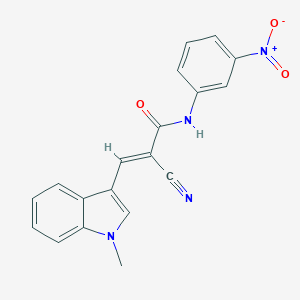
(E)-2-cyano-3-(1-methylindol-3-yl)-N-(3-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(1-methyl-3-indolyl)-N-(3-nitrophenyl)-2-propenamide is a member of indoles.
Scientific Research Applications
Chemical Reactions and Derivatives
The compound has been studied for its reactivity and potential to form various derivatives. O'Callaghan et al. (1999) explored the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides, which include compounds structurally similar to (E)-2-cyano-3-(1-methylindol-3-yl)-N-(3-nitrophenyl)prop-2-enamide, with methyl 3-oxobutanoate. This reaction yields several types of products, including methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates, highlighting the compound's versatility in synthesizing diverse molecular structures (O'Callaghan et al., 1999).
Synthesis of Pharmaceutical Compounds
Harisha et al. (2015) reported a new synthesis method for entacapone, a drug used to treat Parkinson's disease, using a precursor that includes a structure akin to (E)-2-cyano-3-(1-methylindol-3-yl)-N-(3-nitrophenyl)prop-2-enamide. This demonstrates the compound's significance in synthesizing clinically relevant drugs (Harisha et al., 2015).
Antimicrobial Properties
Sanna et al. (2002) synthesized a series of compounds similar to (E)-2-cyano-3-(1-methylindol-3-yl)-N-(3-nitrophenyl)prop-2-enamide and tested them for antimicrobial properties. A few of these compounds showed modest growth inhibition of Mycobacterium tuberculosis, indicating potential antimicrobial applications (Sanna et al., 2002).
Polymerization and Material Science
Balcar et al. (1998) studied the polymerization of nitrophenyl prop-2-yn-1-yl ethers, closely related to the structure of (E)-2-cyano-3-(1-methylindol-3-yl)-N-(3-nitrophenyl)prop-2-enamide. This research provides insights into the compound's potential applications in the field of material science, particularly in polymer synthesis (Balcar et al., 1998).
Solvatochromic Effects in Photophysics
Kumari et al. (2017) explored the solvatochromic effects on absorption and fluorescence spectra of chalcone derivatives, which include structures similar to the compound . Their findings provide valuable information on the photophysical properties of these compounds in different solvent polarities, which is crucial for applications in photochemistry and optical materials (Kumari et al., 2017).
properties
Molecular Formula |
C19H14N4O3 |
|---|---|
Molecular Weight |
346.3g/mol |
IUPAC Name |
(E)-2-cyano-3-(1-methylindol-3-yl)-N-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C19H14N4O3/c1-22-12-14(17-7-2-3-8-18(17)22)9-13(11-20)19(24)21-15-5-4-6-16(10-15)23(25)26/h2-10,12H,1H3,(H,21,24)/b13-9+ |
InChI Key |
ILSSADQSBXYQOB-UKTHLTGXSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-3-ethyl-4-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380730.png)
![6-Amino-4-(2,6-dichlorophenyl)-1-methyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380731.png)
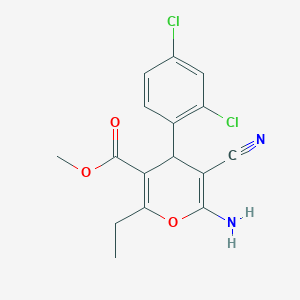
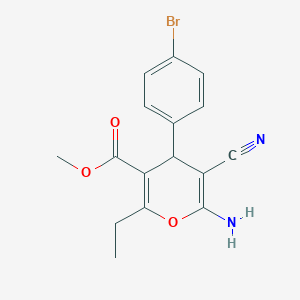
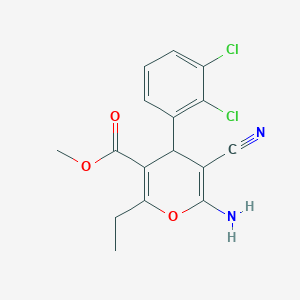
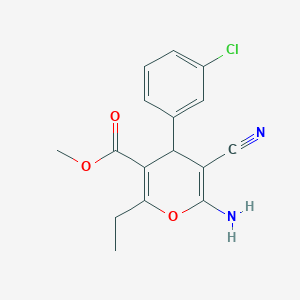
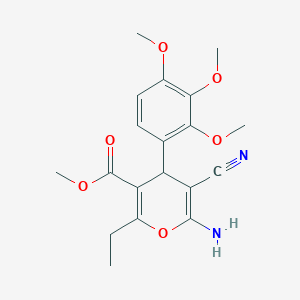
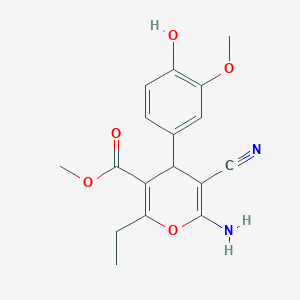
![N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B380740.png)
![methyl 6-amino-5-cyano-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B380741.png)
![3-[(3-allyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)amino]phenol](/img/structure/B380743.png)
![3-{[4-chloro-1-(2,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B380748.png)
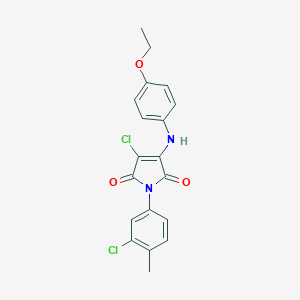
![ethyl 4-[(3-ethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)amino]benzoate](/img/structure/B380751.png)